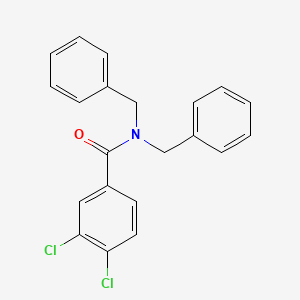

N,N-dibenzyl-3,4-dichlorobenzamide

Description

Properties

IUPAC Name |

N,N-dibenzyl-3,4-dichlorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17Cl2NO/c22-19-12-11-18(13-20(19)23)21(25)24(14-16-7-3-1-4-8-16)15-17-9-5-2-6-10-17/h1-13H,14-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAKYKYJUYQRPIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10323878 | |

| Record name | N,N-dibenzyl-3,4-dichlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10323878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28394-06-1 | |

| Record name | NSC405044 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405044 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-dibenzyl-3,4-dichlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10323878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibenzyl-3,4-dichlorobenzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with dibenzylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform under reflux conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N,N-dibenzyl-3,4-dichlorobenzamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The compound can be reduced to form N,N-dibenzyl-3,4-dichloroaniline using reducing agents like lithium aluminum hydride.

Oxidation Reactions: Oxidation of the benzyl groups can lead to the formation of corresponding benzaldehyde or benzoic acid derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Reduction Reactions: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

Major Products:

Substitution Reactions: Products include N,N-dibenzyl-3,4-diaminobenzamide or N,N-dibenzyl-3,4-dithiobenzamide.

Reduction Reactions: Major product is N,N-dibenzyl-3,4-dichloroaniline.

Oxidation Reactions: Products include benzaldehyde or benzoic acid derivatives.

Scientific Research Applications

Chemistry: N,N-dibenzyl-3,4-dichlorobenzamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science.

Biology: In biological research, this compound is studied for its potential as an inhibitor of certain enzymes. Its structure allows it to interact with specific biological targets, making it a candidate for drug development.

Medicine: this compound is explored for its potential therapeutic applications. It is investigated for its ability to modulate biological pathways involved in diseases, such as cancer and neurodegenerative disorders.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N,N-dibenzyl-3,4-dichlorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can lead to the modulation of various biological pathways, resulting in therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of N,N-dibenzyl-3,4-dichlorobenzamide with related benzamides:

Functional Group Impact on Bioactivity

- N,N-Dibenzyl vs. N-Alkyl/Aryl Groups : The benzyl groups in the target compound confer significant lipophilicity compared to smaller alkyl chains (e.g., N-butyl in ) or polar groups (e.g., N-hydroxyethyl in ). This lipophilicity may enhance blood-brain barrier penetration, making it relevant for central nervous system (CNS) targets.

- Chlorine Substitution Patterns : 3,4-Dichloro substitution (as in AH-7921 and the target compound) is associated with enhanced receptor binding affinity in opioids, whereas 2,4-dichloro isomers () may exhibit divergent pharmacological profiles due to altered electronic effects .

Case Study: AH-7921 as a Pharmacological Analog

AH-7921, a structurally complex analog, demonstrates how substituent design dictates bioactivity. Its dimethylamino-cyclohexylmethyl group facilitates μ-opioid receptor agonism, leading to potent analgesic effects. In contrast, the target compound’s benzyl groups lack the hydrogen-bonding capacity of AH-7921’s tertiary amine, likely rendering it inactive at opioid receptors . This highlights the importance of nitrogen substituent chemistry in drug-receptor interactions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N,N-dibenzyl-3,4-dichlorobenzamide, and how can reaction yields be optimized?

- Methodological Answer :

- Route 1 : Nucleophilic substitution of 3,4-dichlorobenzoyl chloride with dibenzylamine in anhydrous dichloromethane, catalyzed by triethylamine (TEA) at 0–5°C for 24 hours. Monitor progress via TLC (hexane:ethyl acetate, 4:1). Yield typically ranges from 60–75%, depending on stoichiometric ratios .

- Route 2 : Microwave-assisted synthesis under solvent-free conditions reduces reaction time to 2 hours with comparable yields (65–70%). Validate purity via HPLC (C18 column, acetonitrile/water gradient) .

- Optimization : Use Schlenk techniques to exclude moisture, and purify via column chromatography (silica gel, eluent: DCM/hexane).

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer :

- Spectroscopic Analysis :

- NMR : Compare H and C NMR shifts with computational models (e.g., DFT-B3LYP/6-311+G(d,p)). Key peaks: aromatic protons (δ 7.2–7.5 ppm), benzyl methylenes (δ 4.8–5.2 ppm) .

- HRMS : Exact mass calculation (CHClNO) should match [M+H] at m/z 378.0654 .

- X-ray Crystallography : For unambiguous confirmation, grow single crystals in ethanol/diethyl ether (slow evaporation) .

Q. What stability considerations are critical for storing this compound?

- Methodological Answer :

- Storage : Protect from light in amber vials under inert gas (argon). Stability tests show <5% degradation at −20°C over 12 months (HPLC-UV monitoring at 254 nm) .

- Degradation Pathways : Hydrolysis of the benzamide bond under acidic/basic conditions; avoid aqueous buffers unless stabilized with 1% DMSO .

Advanced Research Questions

Q. How does this compound interact with opioid receptors, and what experimental assays are suitable for evaluating its selectivity?

- Methodological Answer :

- Binding Assays :

- μ-Opioid Receptor (MOR) : Radioligand displacement using H-DAMGO in HEK293 cells expressing human MOR. IC values <100 nM suggest high affinity .

- κ/δ-Opioid Receptors : Competitive binding with H-U69,593 (κ) and H-DPDPE (δ). Structural analogs show 10–20x selectivity for MOR over κ/δ .

- Functional Assays : Measure cAMP inhibition in CHO-K1 cells (EC via BRET-based biosensors) .

Q. What strategies resolve contradictions in reported biological activity data for dichlorobenzamide derivatives?

- Methodological Answer :

- Data Harmonization :

- Batch Variability : Test multiple synthetic batches for purity (>98%) and confirm stereochemistry (e.g., cis/trans isomers via chiral HPLC) .

- Assay Conditions : Standardize protocols (e.g., cell passage number, serum-free media) to reduce variability in IC values .

- Meta-Analysis : Use computational tools (e.g., Molecular Dynamics simulations) to correlate substituent effects (e.g., 3,4-dichloro vs. 3,5-dichloro) with receptor binding .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs with enhanced pharmacological profiles?

- Methodological Answer :

- Key Modifications :

- Benzyl Substituents : Replace dibenzyl groups with cyclopropylmethyl (CPM) to reduce metabolic oxidation. Test in vitro CYP450 assays (e.g., CYP3A4) .

- Chlorine Position : Compare 3,4-dichloro vs. 2,4-dichloro analogs in analgesia models (e.g., tail-flick test in mice). EC shifts >50% indicate positional sensitivity .

- Computational Modeling : Use AutoDock Vina to predict binding poses in MOR’s hydrophobic pocket. Validate with mutagenesis (e.g., D147A mutation disrupts hydrogen bonding) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.